molecular formula C20H24N2O4S B2372086 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea CAS No. 2034550-08-6

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea

Cat. No. B2372086
CAS RN: 2034550-08-6
M. Wt: 388.48
InChI Key: CHBYNZJQVBJHBT-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

  • Acetylcholinesterase Inhibitors: A series of flexible ureas were synthesized and assessed for their antiacetylcholinesterase activity. This study aimed to optimize the spacer length between pharmacophoric units and test compounds with greater conformational flexibility, showing that certain urea derivatives have potential as inhibitors of acetylcholinesterase, which is a target for Alzheimer's disease treatment (Vidaluc et al., 1995).

Characterization and Biological Activity

  • Antimicrobial Agents: Novel urea derivatives were synthesized and tested as antimicrobial agents, highlighting the potential of certain urea compounds in addressing microbial resistance and infections (El‐Barbary et al., 2011).

Synthesis Techniques

  • Lossen Rearrangement: The synthesis of ureas through Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was demonstrated. This method offers a one-pot, racemization-free synthesis of ureas from carboxylic acids, showcasing an efficient synthetic approach for creating urea derivatives (Thalluri et al., 2014).

Chemical Properties and Reactions

  • 1,3-Benzoxathiol-2-one Derivatives: Ureas were used to synthesize 1,3-Benzoxathiol-2-one derivatives, indicating the utility of urea derivatives in generating compounds with potential applications in materials science or as intermediates in organic synthesis (Konovalova et al., 2020).

Antioxidant Activities

  • Coumarin Substituted Heterocyclic Compound: A study explored the preparation, characterization, and antioxidant determination of a coumarin-substituted heterocyclic compound, which involved urea derivatives, demonstrating their potential in creating compounds with high antioxidant activities (Abd-Almonuim et al., 2020).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13(23)17-6-7-18(27-17)20(8-2-3-9-20)11-21-19(24)22-14-4-5-15-16(10-14)26-12-25-15/h4-7,10,13,23H,2-3,8-9,11-12H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBYNZJQVBJHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NC3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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